3-(2H-tetrazol-5-yl)benzaldehyde
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Overview
Description
3-(2H-tetrazol-5-yl)benzaldehyde is a chemical compound with the molecular formula C₈H₆N₄O . It is not found in nature and is typically used in scientific research .
Synthesis Analysis
The synthesis of tetrazole and its derivatives often involves a heterocyclization reaction with primary amines, orthoesters, and azides . This method has been used for the preparation of tetrazole and its 1-mono- and 1,5-disubstituted derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a benzaldehyde group attached to a tetrazole ring . The tetrazole ring contains four nitrogen atoms and one carbon atom .Chemical Reactions Analysis
Tetrazoles are known for their multiple reactivity due to the presence of several reaction centers and the possibility of prototropy . They can undergo various chemical reactions, making them useful in organic and bioorganic synthesis .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 174.16 . More specific physical and chemical properties such as boiling point, melting point, flash point, and density are not available in the retrieved papers .Scientific Research Applications
Synthesis and Characterization
Research has explored the synthesis of various derivatives of 3-(2H-tetrazol-5-yl)benzaldehyde, demonstrating its versatility in chemical reactions. For instance, a study focused on the synthesis of novel bis-benzaldehydes through the treatment of hydroxy benzaldehydes with dihaloalkanes, showcasing a range of new bis compounds characterized by spectroscopic analysis (Saeed, Qasim, & Hussain, 2015). Similarly, another work reported the synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitriles via a one-pot reaction involving benzaldehydes and 1H-tetrazole-5-amine, highlighting the catalytic efficiency of a novel metal–organic framework (Abdollahi-Basir et al., 2021).
Catalysis
This compound derivatives have shown potential in catalysis. A notable example is the facilitation of size-selective Lewis acid catalysis in a microporous metal-organic framework, where treatment of aldehydes with cyanotrimethylsilane led to significant conversions to cyanosilylated products. This transformation underscores the utility of such frameworks in catalysis, particularly in reactions that benefit from size selectivity and the presence of Lewis acids (Horike, Dincǎ, Tamaki, & Long, 2008).
Material Science
In material science, this compound derivatives have contributed to the development of new materials. Research on metal-organic frameworks (MOFs) has demonstrated their potential in luminescence sensing of benzaldehyde derivatives, offering insights into the design of fluorescence sensors. This application is significant for the development of new materials with specific sensing capabilities (Shi, Zhong, Guo, & Li, 2015).
Photophysical Properties
The photophysical properties of compounds derived from this compound have also been a subject of investigation. Studies have synthesized and analyzed the properties of such compounds, aiming to understand their intramolecular charge transfer characteristics and potential applications in optoelectronic devices. The findings from these studies provide valuable knowledge on the electron-donating and -accepting abilities of these compounds, contributing to the field of organic electronics and photonics (Altinolcek et al., 2021).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(2H-tetrazol-5-yl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c13-5-6-2-1-3-7(4-6)8-9-11-12-10-8/h1-5H,(H,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZICMAGCVWLAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NNN=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136689-94-6 |
Source
|
Record name | 3-(1H-1,2,3,4-tetrazol-5-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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